Benzenepropanoic acid, sodium salt (1:1)

Description

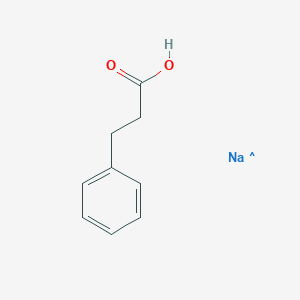

Chemical Name: Benzenepropanoic acid, β-oxo-, sodium salt (1:1) Synonyms: Sodium 3-oxo-3-phenylpropanoate, sodium benzoylacetate Molecular Formula: C₉H₇NaO₃ CAS RN: 7063-21-0 Structure: A benzene ring attached to a propanoic acid backbone, with a ketone group at the β-position and a sodium ion neutralizing the carboxylic acid group . Molecular Weight: 186.142 g/mol (monoisotopic mass: 186.029288) . Applications: Used in organic synthesis as a chelating agent or intermediate. Its sodium salt form enhances solubility and stability in aqueous environments.

Properties

InChI |

InChI=1S/C9H10O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZVQBRBQNOFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-84-1 | |

| Record name | Benzenepropanoic acid, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenepropanoic acid, sodium salt (1:1) can be synthesized through the neutralization reaction of benzenepropanoic acid with sodium hydroxide. The reaction typically involves dissolving benzenepropanoic acid in water and then adding an equimolar amount of sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of benzenepropanoic acid, sodium salt (1:1) and water as a byproduct .

Industrial Production Methods

In industrial settings, the production of benzenepropanoic acid, sodium salt (1:1) often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, sodium salt (1:1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzenepropanoic acid derivatives.

Reduction: It can be reduced to form benzenepropanoic acid.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Benzenepropanoic acid derivatives.

Reduction: Benzenepropanoic acid.

Substitution: Nitrated, sulfonated, or halogenated benzenepropanoic acid derivatives.

Scientific Research Applications

Benzenepropanoic acid, sodium salt (1:1) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.

Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of benzenepropanoic acid, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to changes in cellular functions .

Comparison with Similar Compounds

Sodium 3-Oxo-3-Phenylpropanoate vs. Brominated Analog

Key Differences :

Sodium Danshensu (α,3,4-Trihydroxy Derivative)

Key Differences :

Sodium β-(Hydroxymethyl)Benzenepropanoate

Key Differences :

Phenibut Derivatives (β-Aminomethyl Substituents)

Key Differences :

- The aminomethyl group enables neurotransmitter interactions, making these derivatives relevant to neuropharmacology, unlike the target compound .

Data Tables

Table 1: Molecular and Structural Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight | CAS RN |

|---|---|---|---|---|

| Sodium 3-Oxo-3-Phenylpropanoate | C₉H₇NaO₃ | β-keto | 186.14 | 7063-21-0 |

| 3-(Aminocarbonyl)-2,4,6-Tribromo-... | C₁₀H₈Br₃NO₃·Na | 2,4,6-Br, 3-amide | 451.87 | 128595-48-2 |

| Sodium Danshensu | C₉H₉NaO₅ | α-hydroxy, 3,4-dihydroxy | 228.15 | 67920-52-9 |

| Sodium β-(Hydroxymethyl)-... | C₁₀H₁₁NaO₄ | β-hydroxymethyl | 234.18 | 40951-19-7 |

Biological Activity

Benzenepropanoic acid, sodium salt (1:1), commonly referred to as sodium hydrocinnamate, is a sodium salt derivative of benzenepropanoic acid. This compound is notable for its diverse biological activities and applications in both scientific research and industrial settings. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure : The molecular formula for benzenepropanoic acid, sodium salt is C₉H₁₀O₂.Na. It consists of a benzene ring attached to a propanoic acid chain, with a sodium ion providing solubility in aqueous environments.

Synthesis : The compound can be synthesized through the neutralization of benzenepropanoic acid with sodium hydroxide, resulting in the formation of the sodium salt and water as a byproduct.

Benzenepropanoic acid, sodium salt exhibits several biological activities primarily through its interaction with various molecular targets:

- Enzyme Interaction : It acts as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The compound may bind to active sites on enzymes or receptors, altering their activity and leading to significant changes in cellular functions.

- Anti-inflammatory Effects : Studies indicate that it may reduce oxidative stress and inflammation by modulating cytokine levels and affecting glial cells in the central nervous system .

Biological Activity

The biological activity of benzenepropanoic acid, sodium salt can be categorized into several key areas:

1. Antioxidant Activity

Research has shown that sodium hydrocinnamate can reduce oxidative stress markers in various biological models. Its antioxidant properties make it a candidate for therapeutic applications in conditions associated with oxidative damage.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against certain pathogens. This property is particularly useful in biomedical applications where infection control is critical.

3. Effects on Cellular Proliferation

Sodium hydrocinnamate has been observed to inhibit cell growth and proliferation by binding to integrin receptors, which play a crucial role in cell adhesion and signaling pathways .

4. Neuroprotective Effects

In animal models, benzenepropanoic acid has shown potential neuroprotective effects by reducing neuroinflammation and improving cognitive functions in conditions like Alzheimer's disease .

Case Studies

Several studies highlight the biological activity of benzenepropanoic acid, sodium salt:

Comparative Analysis

To better understand the uniqueness of benzenepropanoic acid, sodium salt, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Benzenepropanoic Acid | General metabolic activity | Parent compound without sodium salt |

| Sodium Benzoate | Antimicrobial; potential neurotoxic effects | Commonly used as a food preservative |

| Sodium Phenylacetate | Treatment for hyperammonemia | Used primarily in clinical settings |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of Benzenepropanoic acid, sodium salt (1:1)?

- Methodological Answer:

- Structural Elucidation: Use ¹H/¹³C NMR spectroscopy to confirm proton/carbon environments and FTIR to identify carboxylate (COO⁻, ~1600 cm⁻¹) and aromatic C-H (~3000 cm⁻¹) bonds.

- Purity Assessment: Employ HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at λ = 254 nm).

- Quantitative Analysis: Validate sodium content via atomic absorption spectroscopy (AAS) or ICP-OES. Match elemental analysis (C, H, N, Br) to theoretical values within ±0.3% deviation .

Q. How can researchers optimize the synthesis of Benzenepropanoic acid, sodium salt (1:1) to achieve high yield and minimal byproducts?

- Methodological Answer:

- Conduct neutralization of Benzenepropanoic acid with NaOH in anhydrous ethanol at 0–5°C under nitrogen. Maintain a 1:1 molar ratio and monitor pH (7–8).

- Purify via slow evaporation crystallization. Use TLC to track intermediates and wash precipitates with cold ethanol to remove unreacted precursors. Typical yields ≥85% are achievable .

Q. What are the critical parameters to consider when designing stability studies for Benzenepropanoic acid, sodium salt (1:1)?

- Methodological Answer:

- Test temperature (−20°C, 4°C, 25°C), humidity (30%, 60%, 75%), and light exposure (per ICH Q1B guidelines).

- Analyze samples via HPLC at 0, 1, 3, 6, and 12 months to detect degradation (e.g., free acid formation). Use accelerated conditions (40°C/75% RH) to predict shelf life. Report degradation pathways (e.g., hydrolysis at high humidity) .

Advanced Research Questions

Q. What strategies resolve contradictory solubility data for Benzenepropanoic acid, sodium salt (1:1) in polar vs. non-polar solvents?

- Methodological Answer:

- Standardize solvent purity (HPLC-grade), temperature (±0.1°C), and equilibration time (24 hr with agitation).

- For non-polar solvents (e.g., toluene), use Karl Fischer titration to quantify trace water. In polar aprotic solvents (DMF, DMSO), correlate solubility with Hansen parameters and validate via UV-Vis (λmax ≈ 270 nm). Replicate studies with 95% confidence intervals .

Q. How do substituents on the benzene ring influence the pKa of Benzenepropanoic acid derivatives?

- Methodological Answer:

- Electron-withdrawing groups (e.g., Br in 2,4,6-tribromo derivatives) lower pKa via inductive effects. Determine pKa via potentiometric titration (0.1 M KCl, 25°C). Compare experimental values to DFT calculations (B3LYP/6-31G* level). Tribrominated derivatives show pKa reductions of 0.5–1.2 units .

Q. What mechanistic insights explain pH-dependent aggregation of Benzenepropanoic acid, sodium salt (1:1) in aqueous solutions?

- Methodological Answer:

- Below pH 4.5, protonation induces aggregation via π-π stacking. Above pH 6, electrostatic repulsion disperses aggregates.

- Use dynamic light scattering (DLS) to measure hydrodynamic diameter (20–200 nm) and zeta potential (±30 mV). Model aggregation via MD simulations (CHARMM36 force field) and validate with cryo-TEM .

Q. How do steric/electronic factors affect binding affinity in supramolecular host-guest systems?

- Methodological Answer:

- Bulky substituents (e.g., tert-butyl) reduce cyclodextrin binding by 10–100× due to steric hindrance. Electron-withdrawing groups (Br) enhance cucurbituril binding via halogen bonding (2–5× higher Kb).

- Quantify binding with isothermal titration calorimetry (ITC) and confirm spatial proximity via 2D NMR (ROESY) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.